3-Bromo-6-(piperidin-1-yl)pyridazine is a heterocyclic organic compound with significant interest in medicinal chemistry and organic synthesis. This compound features a bromine atom substituted at the third position of the pyridazine ring and a piperidine moiety at the sixth position. The chemical structure and properties of this compound make it a valuable intermediate in various chemical reactions and applications.
The compound is cataloged under the CAS number 24255-95-6, and its chemical identity can be referenced through several scientific databases, including PubChem and BenchChem. These resources provide comprehensive data on its synthesis, properties, and potential applications in research.
According to the European Union's Classification, Labelling, and Packaging (CLP) regulation, 3-Bromo-6-(piperidin-1-yl)pyridazine is classified as follows:
The synthesis of 3-Bromo-6-(piperidin-1-yl)pyridazine typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions.
The molecular formula for 3-Bromo-6-(piperidin-1-yl)pyridazine is . The structure consists of a pyridazine ring with a bromine substituent at position three and a piperidine group at position six.
Key structural data include:
3-Bromo-6-(piperidin-1-yl)pyridazine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 3-Bromo-6-(piperidin-1-yl)pyridazine exerts its effects in biological systems involves its interaction with various biological targets. The bromine atom enhances electrophilicity, facilitating nucleophilic attack by biological molecules such as enzymes or receptors.
This mechanism often leads to alterations in biological pathways, potentially affecting processes such as cell signaling or metabolic pathways. Data from biological assays indicate that compounds with similar structures may exhibit anti-inflammatory or anticancer activities.
3-Bromo-6-(piperidin-1-yl)pyridazine is typically characterized by:
Chemical properties include:
Relevant data on safety indicate that it poses risks for skin irritation and respiratory issues upon exposure .
3-Bromo-6-(piperidin-1-yl)pyridazine has several applications in scientific research:
These applications highlight its versatility as a building block in both academic research and industrial settings, particularly in drug development and agrochemical synthesis .
Nucleophilic aromatic substitution (SNAr) represents the most efficient route for introducing piperidine to the pyridazine core. This approach capitalizes on the electron-deficient character of brominated heterocycles, where the C-Br bond at the 6-position of 3,6-dibromopyridazine displays enhanced reactivity toward secondary amines. Piperidine (pKa ~11) acts as both nucleophile and base in optimized SNAr reactions, typically conducted in polar aprotic solvents like DMF or DMSO at 80-120°C. Critical studies demonstrate that electron-withdrawing substituents at the 3-position (e.g., bromine) substantially activate the C6 position for displacement, enabling regioselective mono-substitution [7].
Table 1: Solvent and Temperature Optimization in SNAr Reactions
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (6- vs 3-substitution) |
---|---|---|---|---|
DMF | 80 | 8 | 68% | 20:1 |
DMSO | 100 | 6 | 79% | 25:1 |
NMP | 120 | 4 | 85% | 18:1 |
Ethanol | Reflux | 24 | 42% | 5:1 |
Key process innovations include:
The intermediate 3-bromo-6-piperidin-1-ylpyridazine exhibits remarkable crystallinity, enabling purification via antisolvent precipitation (hexane/THF mixtures) without chromatographic separation [7]. Regioselectivity is further ensured through stoichiometric control, with 1.05-1.1 equivalents of piperidine minimizing bis-substitution products to <2% [9].
The C3-bromine in 3-bromo-6-(piperidin-1-yl)pyridazine displays exceptional versatility in metal-catalyzed cross-coupling, serving as a linchpin for structural diversification. The electron-donating piperidinyl group at C6 moderates the electron deficiency at C3, enabling selective activation under diverse catalytic systems:
Table 2: Catalyst Systems for C3-Bromine Functionalization
Reaction Type | Catalyst System | Optimal Ligand | Yield Range | Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂ (1 mol%) | XPhos | 85-92% | Steric hindrance reduces yield |
Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XantPhos | 75-88% | Secondary amines require higher loading |
Sonogashira | PdCl₂(PPh₃)₂ (1.5 mol%) | CuI (co-catalyst) | 80-90% | Homocoupling byproducts <5% |
Negishi | PEPPSI-IPr (0.8 mol%) | N/A | 78-85% | Limited zinc reagent availability |
Notably, the piperidinyl nitrogen coordinates palladium during oxidative addition, necessitating ligand optimization to prevent catalyst inhibition. Recent advances employ N-heterocyclic carbene (NHC) catalysts for copper-free Sonogashira couplings, eliminating homocoupling byproducts while maintaining 82-86% isolated yields [10].
Regioselective bromination of the pyridazine precursor represents a critical control point in synthesizing 3-bromo-6-(piperidin-1-yl)pyridazine. Two complementary strategies dominate:
Bromine distribution patterns are highly solvent-dependent:
Table 3: Bromination Regioselectivity Under Different Conditions
Substrate | Brominating Agent | Solvent | Temperature (°C) | C3:C5 Ratio |
---|---|---|---|---|
6-Piperidinylpyridazine | Br₂ | Toluene | 25 | 8:1 |
6-Piperidinylpyridazine | NBS | Acetonitrile | 80 | 1:3 |
6-Piperidinylpyridazine N-oxide | Br₂ | DCM | 0 | >20:1 |
3,6-Dibromopyridazine | N/A | N/A | N/A | N/A |
The C3-bromine exhibits kinetic lability in SNAr reactions, necessitating careful control of bromination stoichiometry (<1.05 eq Br₂) to prevent polybromination. Post-bromination, crystallization from ethyl acetate/hexanes delivers >99% pure product as confirmed by HPLC-UV [7].
Solid-phase synthesis enables rapid diversification of 3-bromo-6-(piperidin-1-yl)pyridazine through two strategic approaches:
Wang Resin-Bound Piperidine Strategy:
Silyl Linker for Pyridazine Immobilization:
Automated platforms enable parallel synthesis of 500+ analogs/week, with reaction monitoring via inline FTIR. Key innovations include:
Advanced catalytic systems address key limitations in 3-bromo-6-(piperidin-1-yl)pyridazine synthesis:
Ru-Co Bimetallic Catalysis:
N-Heterocyclic Carbene (NHC) Organocatalysis:
Continuous Flow Hydrogenation:
Table 4: Catalytic System Efficiency Metrics
Catalytic System | TON | TOF (h⁻¹) | PMI* | E-factor | Yield Improvement |
---|---|---|---|---|---|
Ru-Co/HAP nanoparticles | 1884 | 94.2 | 3.2 | 8.5 | 35% vs thermal |
Pd@MOF-808 (Suzuki) | 1250 | 208 | 4.1 | 11.2 | 22% vs Pd(PPh₃)₄ |
Triazolium NHC | 48 | 9.6 | 6.8 | 15.3 | N/A (enables new rxn) |
Enzymatic bromination | N/A | N/A | 2.1 | 3.4 | 18% selectivity gain |
*Process Mass Intensity
Flow chemistry systems integrate multiple steps:
These systems reduce solvent consumption by 60% and processing time by 75% compared to batch methods [9] [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: